N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(pyridin-4-yl)oxalamide
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Overview
Description
N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(pyridin-4-yl)oxalamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a fluorophenyl group, a morpholinoethyl group, and a pyridinyl group, all linked through an oxalamide backbone. Its unique structure allows it to interact with various biological targets, making it a valuable candidate for drug development and other scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(pyridin-4-yl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 4-fluorophenyl intermediate through electrophilic aromatic substitution reactions.
Oxalamide Formation: The final step involves the coupling of the fluorophenyl-morpholinoethyl intermediate with pyridin-4-yl oxalyl chloride to form the desired oxalamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(pyridin-4-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxalamide to amine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(pyridin-4-yl)oxalamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(pyridin-4-yl)oxalamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-(4-chlorophenyl)-2-morpholinoethyl)-N2-(pyridin-4-yl)oxalamide
- N1-(2-(4-bromophenyl)-2-morpholinoethyl)-N2-(pyridin-4-yl)oxalamide
- N1-(2-(4-methylphenyl)-2-morpholinoethyl)-N2-(pyridin-4-yl)oxalamide
Uniqueness
N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(pyridin-4-yl)oxalamide is unique due to the presence of the fluorophenyl group, which can enhance its binding affinity and specificity towards certain biological targets. This fluorine substitution can also improve the compound’s metabolic stability and bioavailability, making it a promising candidate for drug development.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-N'-pyridin-4-yloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O3/c20-15-3-1-14(2-4-15)17(24-9-11-27-12-10-24)13-22-18(25)19(26)23-16-5-7-21-8-6-16/h1-8,17H,9-13H2,(H,22,25)(H,21,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNNANYISGVVIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NC2=CC=NC=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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